molecular formula C16H16O3 B3169053 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid CAS No. 93434-36-7

2-[2-(2-Methoxyphenyl)ethyl]benzoic acid

Cat. No. B3169053
CAS RN: 93434-36-7
M. Wt: 256.3 g/mol
InChI Key: KWUCZNSUDWCGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05442122

Procedure details

10 g (0.0397 mol) of 2-methoxybenzylidene phthalic anhydride (compound 1) is placed in a 500 ml autoclave. 230 ml of ethanol, 4.02 g (1 eq.) of triethylamine and 20 g of Raney nickel freshly prepared from 40 g of 50% Raney nickel alloy by a conventional method are added. The reaction mixture is stirred under an H2 pressure of 4 kg/cm2 at room temperature for 2 days. After the catalyst is filtered off and washed with ethanol, the filtrate is evaporated. The resulting crude crystals are recrystallized from ethyl acetate-hexane to give 6.548 g (yield 64%) of colorless acicular crystals having a melting point of 118° to 119° C.
Name
2-methoxybenzylidene phthalic anhydride
Quantity
10 g
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.02 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
40 g
Type
catalyst
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[CH:5]=[C:6]1[CH:16]=[CH:15][CH:14]=[C:8]2[C:9]([O:11][C:12](=O)[CH:7]12)=[O:10].C(N(CC)CC)C>[Ni].C(O)C>[CH3:1][O:2][C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[CH2:5][CH2:6][C:7]1[CH:12]=[CH:16][CH:15]=[CH:14][C:8]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
2-methoxybenzylidene phthalic anhydride
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=C2C3C(C(=O)OC3=O)=CC=C2)C=CC=C1
Step Two
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2C3C(C(=O)OC3=O)=CC=C2)C=CC=C1
Step Three
Name
Quantity
4.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
40 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under an H2 pressure of 4 kg/cm2 at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
After the catalyst is filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals are recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=C(CCC2=C(C(=O)O)C=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.548 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.